2-(4-Methylbenzene-1-sulfonyl)-3-phenyloxirane
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Overview
Description
2-(4-Methylbenzene-1-sulfonyl)-3-phenyloxirane is an organic compound that features both a sulfonyl group and an oxirane ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzene-1-sulfonyl)-3-phenyloxirane typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate epoxide precursor under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often require a controlled temperature to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzene-1-sulfonyl)-3-phenyloxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of new sulfonyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as sodium azide, lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with water or alcohols can yield diols, while substitution reactions can produce various sulfonyl derivatives .
Scientific Research Applications
2-(4-Methylbenzene-1-sulfonyl)-3-phenyloxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzene-1-sulfonyl)-3-phenyloxirane involves its ability to act as an electrophile due to the presence of the sulfonyl group. This makes it reactive towards nucleophiles, leading to the formation of various products. The oxirane ring also contributes to its reactivity by undergoing ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Similar in structure but lacks the oxirane ring.
3-Phenyloxirane: Contains the oxirane ring but lacks the sulfonyl group.
2-(4-Fluorobenzene-1-sulfonyl)-3-phenyloxirane: A fluorinated analog with similar reactivity.
Uniqueness
2-(4-Methylbenzene-1-sulfonyl)-3-phenyloxirane is unique due to the combination of the sulfonyl group and the oxirane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
54607-00-0 |
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Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3-phenyloxirane |
InChI |
InChI=1S/C15H14O3S/c1-11-7-9-13(10-8-11)19(16,17)15-14(18-15)12-5-3-2-4-6-12/h2-10,14-15H,1H3 |
InChI Key |
NVEUAQFRBYDOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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